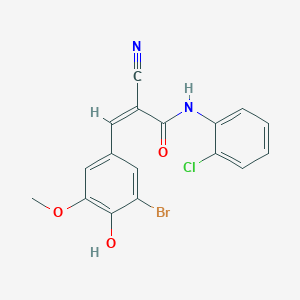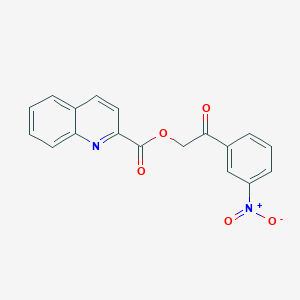![molecular formula C11H11N3O2 B2823868 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1457535-50-0](/img/structure/B2823868.png)
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a chemical compound with the CAS number 1017794-47-6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid”, has been made by glyoxal and ammonia . Another synthesis method involves the use of 4-Carboxyphenylboronic acid and 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole .Molecular Structure Analysis
The molecular formula of “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is C10H8N2O2, and its molecular weight is 188.18 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación
Antioxidant Activity
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibits radical scavenging activity, making it a potential antioxidant. In vitro assays, such as the DPPH assay, have demonstrated its ability to neutralize free radicals. Some derivatives of this compound even outperform ascorbic acid, a well-known antioxidant .
Anticancer Potential
The pyrazole ring system has attracted attention due to its diverse biological activities. Several drugs with pyrazole motifs are approved for cancer treatment. In particular, derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid have shown cytotoxicity against colorectal carcinoma cells (RKO cell line). Compound 3i stands out, with an IC50 of 6.2 µM as a potent scavenger. Autophagy proteins play a role in survival, while p53-mediated apoptosis is the predominant pathway of cell death .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial properties. While specific studies on 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid are limited, its pyrazole structure suggests potential in combating parasitic diseases .
Antimicrobial Potential
Certain derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibit antimicrobial activity. For instance, compounds 1a and 1b have demonstrated good antimicrobial potential .
Molecular Simulation Studies
A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13, which fits well in the LmPTR1 pocket (active site). Lower binding free energy (−9.8 kcal/mol) contributes to its efficacy .
Platinum Complexes
4-Methyl-1-phenyl-1H-pyrazole, a related compound, has been used in the preparation of platinum complexes. These complexes may have applications in coordination chemistry and materials science .
Direcciones Futuras
The future directions for “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Mecanismo De Acción
Result of Action
The molecular and cellular effects of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-8(3-5-9)11(15)16/h2-7,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHUFMNLZPLPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


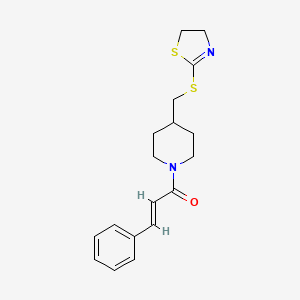
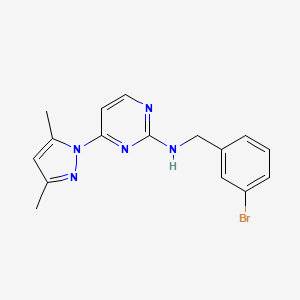
![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)
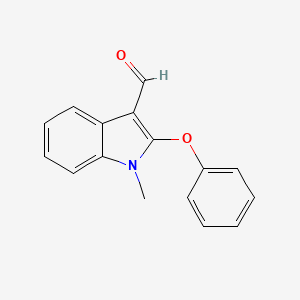
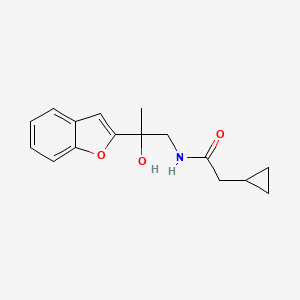
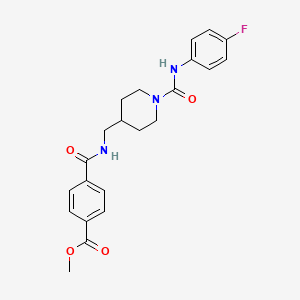
![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)
